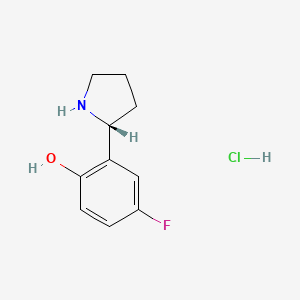
4-methoxy-3-(2-(piperidin-1-yl)ethoxy)benzenamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methoxy-3-(2-(piperidin-1-yl)ethoxy)benzenamine is an organic compound that features a methoxy group, a piperidine ring, and an aniline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-3-(2-(piperidin-1-yl)ethoxy)benzenamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxyaniline and 2-chloroethylpiperidine.
Nucleophilic Substitution: The 4-methoxyaniline undergoes a nucleophilic substitution reaction with 2-chloroethylpiperidine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
4-methoxy-3-(2-(piperidin-1-yl)ethoxy)benzenamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
科学研究应用
4-methoxy-3-(2-(piperidin-1-yl)ethoxy)benzenamine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.
Materials Science: It can be used as a building block for the synthesis of advanced materials with specific electronic or optical properties.
Biological Research: The compound’s interactions with biological targets are investigated to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: It may be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of 4-methoxy-3-(2-(piperidin-1-yl)ethoxy)benzenamine involves its interaction with specific molecular targets. The piperidine ring and aniline moiety can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
4-Methoxy-2-(piperidin-1-yl)aniline: Similar structure but with a different substitution pattern on the aniline ring.
3-Methoxy-4-[2-(piperidin-1-yl)ethoxy]benzaldehyde: Contains an aldehyde group instead of an aniline moiety.
4-Methoxy-3-[2-(piperidin-1-yl)ethoxy]benzaldehyde: Similar structure but with a benzaldehyde group.
Uniqueness
4-methoxy-3-(2-(piperidin-1-yl)ethoxy)benzenamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methoxy group, piperidine ring, and aniline moiety makes it a versatile compound for various applications.
属性
CAS 编号 |
170229-79-5 |
|---|---|
分子式 |
C14H22N2O2 |
分子量 |
250.34 g/mol |
IUPAC 名称 |
4-methoxy-3-(2-piperidin-1-ylethoxy)aniline |
InChI |
InChI=1S/C14H22N2O2/c1-17-13-6-5-12(15)11-14(13)18-10-9-16-7-3-2-4-8-16/h5-6,11H,2-4,7-10,15H2,1H3 |
InChI 键 |
KTSZNTFCOMFPLC-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)N)OCCN2CCCCC2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[1-(2-naphthalenyl)ethenyl]Pyrrolidine](/img/structure/B8650023.png)


![6,6,12,12-Tetraoctyl-6,12-dihydroindeno[1,2-b]fluorene](/img/structure/B8650035.png)

![2-(Propan-2-yl)pyrazolo[1,5-a]pyridin-3-yl thiocyanate](/img/structure/B8650043.png)




